N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide
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Overview
Description
N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide is an organic compound that features a pyrazole ring, a phenyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the phenyl group: The pyrazole derivative is then reacted with a benzyl halide in the presence of a base to form the benzylated pyrazole.
Formation of the amide linkage: The final step involves the reaction of the benzylated pyrazole with acryloyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or phenyl ring.
Reduction: Reduced forms of the amide or pyrazole ring.
Substitution: Substituted derivatives at the amide nitrogen or phenyl ring.
Scientific Research Applications
N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity, while the amide linkage can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-{[2-(1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide: Lacks the methyl group on the pyrazole ring.
N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}but-2-enamide: Has a butenamide instead of a propenamide group.
Uniqueness
N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)15-8-11-6-4-5-7-13(11)12-9-16-17(2)10-12/h3-7,9-10H,1,8H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJKPNARUWPTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=C2CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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